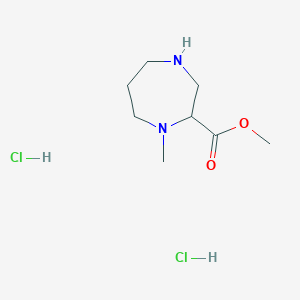

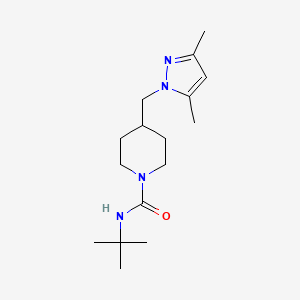

![molecular formula C14H13ClF3N3O2S B2932297 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide CAS No. 321432-11-5](/img/structure/B2932297.png)

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzenesulfonamide . Benzenesulfonamide is an inhibitor of human carbonic anhydrase B and its derivatives are effective in the treatment of proliferative diseases such as cancer . It is used in the synthesis of dyes, photochemicals, and disinfectants .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves various methods. One of the methods involves the use of trifluoromethyltrimethylsilane . The trifluoromethylation of cyclohexanone in THF using tetrabutylammonium fluoride is an example of this method . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulfonamide group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group . The presence of these groups contributes to the unique properties of this compound.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the trifluoromethyl group and the benzenesulfonamide group. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Benzenesulfonamide derivatives are known to undergo various chemical reactions due to their active functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Agrochemicals

TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The introduction of fluazifop-butyl marked the first use of TFMP derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Pharmaceuticals

Several TFMP derivatives have been utilized in the pharmaceutical industry . To date, five pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials . These compounds are valued for their unique interactions with biological systems due to the presence of fluorine atoms .

Veterinary Medicine

In veterinary medicine , two products containing TFMP derivatives have been granted market approval. The incorporation of TFMP into veterinary drugs is likely due to its ability to enhance the efficacy and stability of the active ingredients .

Synthesis of Intermediates

TFMP and its derivatives serve as key intermediates in the synthesis of various compounds. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a significant intermediate for synthesizing fluazifop, which can be obtained in good yield via a simple one-step reaction .

Development of Organic Compounds

The development of organic compounds containing fluorine has led to significant advances in the agrochemical and pharmaceutical fields . More than 50% of pesticides launched in the last two decades are fluorinated, with a substantial number containing a trifluoromethyl group .

Influence on Biological Activities

The biological activities of TFMP derivatives are thought to be a result of the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. This makes them valuable in discovering new applications in various fields .

FDA-Approved Drugs

The review of FDA-approved drugs over the past 20 years reveals that many contain the trifluoromethyl group, including the TFM group as one of the pharmacophores. These drugs cover a wide range of diseases and disorders, highlighting the importance of TFMP derivatives in modern medicine .

Future Applications

It is anticipated that many novel applications of TFMP will be discovered in the future. The ongoing research and development in this area suggest that TFMP derivatives will continue to play a significant role in the discovery of new compounds with diverse applications .

Wirkmechanismus

Target of Action

The primary target of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase B . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biological context.

Biochemical Pathways

The inhibition of carbonic anhydrase B affects the carbon dioxide-bicarbonate equilibrium within cells. This can disrupt various biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The exact pathways affected can vary depending on the specific cell type and biological context .

Result of Action

The inhibition of carbonic anhydrase B by 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide can lead to a disruption of the carbon dioxide-bicarbonate equilibrium within cells. This can have various effects at the molecular and cellular level, potentially including changes in pH, disruption of ion transport, and interference with cellular respiration .

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its therapeutic potential, given its effectiveness in the treatment of proliferative diseases such as cancer . Additionally, more research could be conducted to develop synthetic methods for adding trifluoromethyl groups to chemical compounds .

Eigenschaften

IUPAC Name |

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O2S/c15-12-7-10(14(16,17)18)8-21-13(12)20-6-5-9-1-3-11(4-2-9)24(19,22)23/h1-4,7-8H,5-6H2,(H,20,21)(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBFQQDONZZDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)